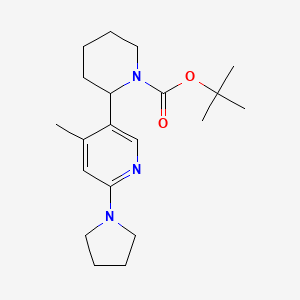

tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

説明

tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a substituted pyridine ring at the 2-position. The pyridine moiety is further functionalized with a methyl group at the 4-position and a pyrrolidine substituent at the 6-position.

特性

分子式 |

C20H31N3O2 |

|---|---|

分子量 |

345.5 g/mol |

IUPAC名 |

tert-butyl 2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O2/c1-15-13-18(22-10-7-8-11-22)21-14-16(15)17-9-5-6-12-23(17)19(24)25-20(2,3)4/h13-14,17H,5-12H2,1-4H3 |

InChIキー |

AJEUWMSSIHYOCR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N3CCCC3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: tert-ブチル 2-(4-メチル-6-(ピロリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、環状または非環状の前駆体からピロリジン環を構築し、その後、事前に形成されたピロリジン環を官能化する手順です . 反応条件には、多くの場合、鈴木・宮浦カップリングなどのパラジウム触媒によるクロスカップリング反応が用いられます .

工業的製造方法: この化合物の工業的製造には、大規模有機合成技術が用いられ、自動化反応器や連続フローシステムを利用して、高収率と高純度を確保しています。 合成過程における不要な副反応を防ぐために、tert-ブチルなどの保護基が用いられることは一般的です .

化学反応の分析

反応の種類: tert-ブチル 2-(4-メチル-6-(ピロリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素ガス、パラジウム触媒。

置換: 水素化ナトリウム、様々な求核試薬.

生成される主な生成物: これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、酸化によりカルボン酸が生成され、還元によりアルコールまたはアミンが生成される場合があります .

科学的研究の応用

化学: 化学分野では、tert-ブチル 2-(4-メチル-6-(ピロリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、より複雑な分子の合成における中間体として用いられています。 これは、特に新規医薬品の開発において価値があります .

生物学: この化合物の生物学的な応用には、酵素相互作用や受容体結合の研究における使用が含まれます。 その構造は、創薬における構造活性相関 (SAR) の探求を可能にします .

医学: 医学分野では、この化合物は、その潜在的な治療効果について研究されています。 これは、特定の受容体や酵素を標的とする薬剤の開発におけるリード化合物となり得ます .

産業: 産業的には、tert-ブチル 2-(4-メチル-6-(ピロリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、医薬品や農薬を含む様々な生物活性化合物の製造に使用されています .

作用機序

類似の化合物との比較

類似の化合物:

- tert-ブチル 4-(6-アミノピリジン-3-イル)ピペラジン-1-カルボン酸エステル

- tert-ブチル 4-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾール-1-イル)ピペリジン-1-カルボン酸エステル

独自性: tert-ブチル 2-(4-メチル-6-(ピロリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、ピロリジン環、ピリジン環、ピペリジン環の特定の組み合わせによりユニークです。 この構造は、様々な生物学的標的と相互作用する可能性のある独特の薬理フォアを提供し、創薬と開発において貴重な化合物となっています.

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

*Estimated based on molecular formula.

Key Observations :

- Substituent Effects: The pyrrolidine group in the target compound enhances steric bulk and nitrogen content compared to the amino group in the analog from . This may improve solubility in polar aprotic solvents but reduce membrane permeability .

- Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is a common method for introducing pyridine derivatives, as seen in the synthesis of related compounds . The tert-butyl carbamate group is typically introduced via Boc protection and removed under acidic conditions .

生物活性

tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a tert-butyl group, a piperidine ring, and a pyridine ring with a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 345.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development.

Structural Features and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include heating under inert atmospheres and utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate reactions. The presence of both piperidine and pyridine rings enhances its lipophilicity, aiding in membrane penetration, which is crucial for biological activity.

| Structural Feature | Description |

|---|---|

| Pyrrolidine Moiety | Enhances interaction with biological targets |

| Piperidine Ring | Contributes to pharmacological properties |

| tert-Butyl Group | Increases lipophilicity |

Biological Activity

Preliminary studies indicate that tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate exhibits significant biological activity. It has been investigated for various therapeutic effects, including:

- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth in vivo.

- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, possibly influencing cognitive functions.

- Anti-inflammatory Properties : Initial findings indicate that it may modulate inflammatory pathways.

The mechanism by which this compound exerts its biological effects is likely through interaction with specific receptors or enzymes involved in various signaling pathways. For example, it may act as an inhibitor or modulator of kinases involved in cancer progression.

Case Studies and Research Findings

Research has highlighted several case studies that explore the biological activity of compounds structurally similar to tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate:

- Inhibition Studies : A study demonstrated that related compounds effectively inhibited protein kinase B (PKB), which is crucial in cancer signaling pathways. Compounds were shown to have selectivity for PKB over other kinases, indicating potential for targeted cancer therapy .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to the linker groups between piperidine and lipophilic substituents could enhance oral bioavailability and reduce clearance rates .

- In Vitro Studies : In vitro assays have indicated that similar derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for developing novel anticancer agents .

Comparative Analysis with Similar Compounds

The uniqueness of tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can be further understood by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| tert-butyl 2-(6-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate | Isopropylthio group | Different pharmacological profile |

| tert-butyl (3-cyano-pyridin-2-yloxy)methyl)pyrrolidine | Cyano group | Distinct reactivity |

| tert-butyl 4-(6-amino-pyridin-3-yloxy)methyl)piperazine | Piperazine instead of pyrrolidine | Different interaction dynamics |

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Suzuki-Miyaura cross-coupling : To construct the pyridine-piperidine core. Boronic acid derivatives are often used to facilitate aryl-aryl bond formation under palladium catalysis .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the piperidine nitrogen during subsequent reactions. Deprotection is performed under acidic conditions (e.g., HCl in dioxane) .

- Functionalization of the pyrrolidine ring : Alkylation or nucleophilic substitution reactions are employed to introduce the pyrrolidin-1-yl group at the pyridine C6 position .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT | 85–90% | >95% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75% | >90% |

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the presence of tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.0–4.0 ppm), and pyrrolidine/pyridine aromatic signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 359.2345 for C₂₀H₃₁N₃O₂) .

- Infrared Spectroscopy (IR) : Peaks at ~1680–1700 cm⁻¹ confirm the Boc carbonyl group .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- Emergency Measures : Immediate eye wash and skin decontamination with water if exposed .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is labile in acidic media (e.g., TFA), leading to deprotection and formation of the free piperidine amine. This is critical for downstream functionalization .

- Polar Aprotic Solvents : DMF or DMSO enhances solubility for coupling reactions but may promote side reactions (e.g., ring-opening) at elevated temperatures .

- Aqueous Stability : Hydrolysis of the pyrrolidine substituent is minimal at neutral pH but accelerates under basic conditions (pH >10) .

Q. What biological targets or mechanisms are associated with this compound?

Methodological Answer:

- Kinase Inhibition : Structural analogs (e.g., spirocyclic piperidines) show selective inhibition of kinases (e.g., JAK2, EGFR) via competitive binding to the ATP pocket. IC₅₀ values are determined via fluorescence polarization assays .

- Cellular Uptake : LogP calculations (≈2.5) suggest moderate membrane permeability, validated using Caco-2 cell monolayers .

- In Vivo Profiling : Pharmacokinetic studies in rodent models reveal a half-life (t₁/₂) of 3–5 hours and moderate bioavailability (25–35%) .

Q. How can computational modeling optimize the compound’s interactions with target proteins?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses in kinase active sites. Focus on hydrogen bonding with conserved residues (e.g., Lys216 in EGFR) .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, temperature). For example, reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% improves yield by minimizing side reactions .

- Purification Techniques : Compare column chromatography vs. recrystallization. Gradient elution (hexane/EtOAc) increases purity from 85% to >98% .

- Batch Analysis : LC-MS tracking of intermediates identifies hydrolysis byproducts (e.g., free piperidine) that reduce overall yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。